molecular formula C9H8BrNO4 B1289477 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone CAS No. 90725-63-6

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone

Cat. No.: B1289477
CAS No.: 90725-63-6
M. Wt: 274.07 g/mol
InChI Key: FOWMRBOYINCKIN-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is an organic compound with the molecular formula C9H8BrNO4 It is a brominated derivative of ethanone, featuring a methoxy and nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone typically involves the bromination of 1-(3-methoxy-4-nitrophenyl)-1-ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions generally include maintaining a low temperature to control the rate of bromination and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of 1-(3-methoxy-4-nitrophenyl)-1-ethanone derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-Bromo-1-(3-methoxy-4-aminophenyl)-1-ethanone.

    Oxidation: Formation of 2-Bromo-1-(3-carboxy-4-nitrophenyl)-1-ethanone.

Scientific Research Applications

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups can play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-4-nitrophenyl)-1-ethanone: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Bromo-1-(4-nitrophenyl)-1-ethanone: Lacks the methoxy group, which can affect its solubility and reactivity.

    2-Bromo-1-(3-methoxyphenyl)-1-ethanone: Lacks the nitro group, which can significantly alter its chemical and biological properties.

Uniqueness

2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9-4-6(8(12)5-10)2-3-7(9)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMRBOYINCKIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591742
Record name 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90725-63-6
Record name 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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